2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features an indole core substituted at the 1-position with a morpholin-4-yl-2-oxoethyl group and at the 3-position with a sulfanyl-linked acetamide moiety bearing a 2,4,6-trimethylphenyl (mesityl) group. Its molecular formula is C₂₅H₂₉N₃O₃S (calculated molecular weight: 467.6 g/mol).
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-17-12-18(2)25(19(3)13-17)26-23(29)16-32-22-14-28(21-7-5-4-6-20(21)22)15-24(30)27-8-10-31-11-9-27/h4-7,12-14H,8-11,15-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRWZBDHURZJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often involving morpholine and an appropriate electrophile.
Sulfanyl-Acetamide Linkage Formation: The final step involves the formation of the sulfanyl-acetamide linkage, which can be achieved through thiolation and subsequent acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a morpholine ring, an indole structure, and an acetamide moiety, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions that may utilize solvents such as dimethyl sulfoxide or dichloromethane under specific temperature and time conditions to optimize yields.
Key Synthetic Routes:
- Formation of Indole Core : The initial step involves constructing the indole structure through cyclization reactions.
- Incorporation of Morpholine : The morpholine ring is introduced via nucleophilic substitution.
- Final Modifications : The acetamide group is added in the final steps to yield the target compound.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological activities, particularly in anticancer and anti-inflammatory contexts. Indole derivatives are known for their ability to modulate various biological pathways, making them suitable candidates for drug development.
Anticancer Activity
Studies have shown that compounds similar to 2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can induce apoptosis and inhibit cancer cell proliferation. For example:
- Mechanism of Action : These compounds may interact with specific receptors or enzymes involved in cancer progression, leading to cell cycle arrest and apoptosis in malignant cells .
- Targeted Cancers : Research highlights effectiveness against solid tumors such as colon and lung cancers.
Anti-inflammatory Effects
The compound also shows promise in treating inflammatory diseases. Its ability to modulate inflammatory pathways suggests potential applications in conditions like rheumatoid arthritis and other chronic inflammatory disorders.
Applications in Research
The diverse applications of this compound extend beyond oncology:
- Medicinal Chemistry : Its structure allows it to serve as a lead compound for developing new therapeutic agents targeting various diseases.
- Biological Research : Investigations into its interaction with biological targets can provide insights into disease mechanisms and potential treatments.
- Material Science : The unique chemical properties may also lend themselves to applications in advanced materials development.
Case Studies
Several case studies have documented the efficacy of similar indole derivatives:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind to various biological receptors, while the morpholine ring can enhance solubility and bioavailability. The sulfanyl-acetamide linkage may facilitate the formation of covalent bonds with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
a. Morpholin-4-yl vs. Azepanyl Derivatives
- 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ():
- Replaces morpholine with a seven-membered azepane ring, increasing conformational flexibility.
- Substitutes mesityl with a 4-chlorophenyl group, introducing an electron-withdrawing effect.
- Molecular weight: 456.0 g/mol (C₂₄H₂₆ClN₃O₂S).
- Impact : Reduced steric hindrance compared to mesityl; chloro group may enhance binding to hydrophobic pockets in biological targets .
b. Sulfanyl vs. Sulfonyl Linkers
Acetamide Substituent Modifications
- Molecular weight: 406.4 g/mol (C₂₂H₂₂N₄O₄). Impact: Pyridine nitrogen may coordinate metal ions or interact with acidic residues in enzymes .
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide ():
Comparison with Analogues
Pharmacological and Physicochemical Properties
Structural Influence on Bioactivity (Inferred from )
- Mesityl Group : High lipophilicity (logP ~4.2) may improve blood-brain barrier penetration but reduce aqueous solubility.
- Morpholine Ring : Enhances solubility via hydrogen bonding and modulates pharmacokinetics through weak basicity (pKa ~7.4).
- Sulfanyl Linker: Potential for disulfide bond formation in vivo, affecting redox activity or target engagement .
Comparative Data Table
*Calculated using ChemDraw or similar tools.
Biological Activity
The compound 2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 466.6 g/mol. The structure incorporates a morpholine ring, an indole moiety, and a sulfanyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4S |
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZLAMXDKZFNDPIU-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported that derivatives of indole-based compounds showed minimum inhibitory concentrations (MIC) ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.
Case Study: Antibacterial Efficacy
In a comparative analysis, several synthesized compounds with similar structures were tested for their antibacterial efficacy. The results demonstrated that some derivatives displayed MIC values lower than established antibiotics, indicating their potential as effective antibacterial agents .
Anticancer Properties
The anticancer activity of the compound has been evaluated in various studies. Notably, certain derivatives showed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, one study noted that specific compounds exhibited preferential suppression of rapidly dividing cancer cells compared to non-tumor cells .
The proposed mechanism of action involves the compound's interaction with cellular targets such as enzymes and receptors involved in cancer progression. By inhibiting these targets, the compound can induce apoptosis in cancer cells and disrupt their proliferation .
Research Findings
Recent investigations into the biological activity of this compound highlight its multifaceted roles:
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Induces apoptosis in various cancer cell lines.
- Mechanistic Insights : Alters enzyme activity related to disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
